molecular formula C16H15N3O3 B2748489 1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid CAS No. 1008673-77-5

1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid

Cat. No. B2748489
CAS RN: 1008673-77-5
M. Wt: 297.314
InChI Key: IQYLWHVFXDOCMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds similar to “1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid” involves the use of the pyrrolidine ring, a nitrogen heterocycle . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrrolidine ring . This five-membered ring is one of the nitrogen heterocycles used widely by medicinal chemists .

Advantages and Limitations for Lab Experiments

MBCP has several advantages for lab experiments. It is a potent inhibitor of bone resorption and has been shown to be effective in animal models and in vitro studies. MBCP is also relatively stable and can be easily synthesized in the laboratory. However, there are also limitations to using MBCP in lab experiments. It is a relatively new compound and its long-term safety and efficacy have not yet been fully established. In addition, the mechanism of action of MBCP is complex and not fully understood, which makes it difficult to predict its effects in different experimental conditions.

Future Directions

There are several future directions for the study of MBCP. One area of research is the development of new analogs of MBCP with improved potency and selectivity. Another area of research is the investigation of the long-term safety and efficacy of MBCP in humans. Clinical trials are currently ongoing to evaluate the use of MBCP in the treatment of osteoporosis. Finally, the mechanism of action of MBCP needs to be further elucidated to better understand its effects in different experimental conditions.

Synthesis Methods

MBCP can be synthesized by a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a benzofuran ring, followed by the introduction of a pyrimidine ring and a pyrrolidine side chain. The final product is obtained after several purification steps and characterized by various spectroscopic techniques.

Scientific Research Applications

MBCP has been extensively studied for its potential use in the treatment of osteoporosis. In vitro studies have shown that MBCP inhibits the formation and activity of osteoclasts, leading to a decrease in bone resorption. In vivo studies in animal models have demonstrated that MBCP can prevent bone loss and increase bone density. Clinical trials in humans are currently ongoing to evaluate the safety and efficacy of MBCP in the treatment of osteoporosis.

properties

IUPAC Name

1-(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-9-17-13-10-5-2-3-7-12(10)22-14(13)15(18-9)19-8-4-6-11(19)16(20)21/h2-3,5,7,11H,4,6,8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYLWHVFXDOCMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)N3CCCC3C(=O)O)OC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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